4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol

Description

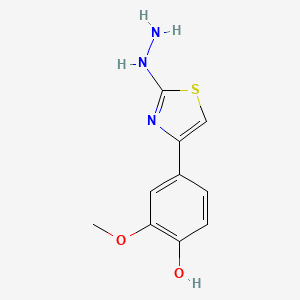

4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol (CAS: 886493-54-5) is a heterocyclic compound with a molecular formula of C₁₀H₁₁N₃O₂S and a molecular weight of 237.28 g/mol . Its structure comprises a thiazole ring substituted at position 2 with a hydrazinyl group and at position 4 with a 2-methoxyphenol moiety. This dual functionality makes it a versatile scaffold in medicinal chemistry, particularly for metal coordination and bioactivity studies.

Properties

Molecular Formula |

C10H11N3O2S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

4-(2-hydrazinyl-1,3-thiazol-4-yl)-2-methoxyphenol |

InChI |

InChI=1S/C10H11N3O2S/c1-15-9-4-6(2-3-8(9)14)7-5-16-10(12-7)13-11/h2-5,14H,11H2,1H3,(H,12,13) |

InChI Key |

AVMGZLZRGSIOIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CSC(=N2)NN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with thiosemicarbazide under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include:

Reagents: 2-methoxyphenol, thiosemicarbazide

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst such as hydrochloric acid

Temperature: Reflux conditions (around 80-100°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or quinones.

Reduction: Formation of amines.

Substitution: Formation of various substituted phenols or thiazoles.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol and its derivatives as anticancer agents.

- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer progression, such as Cyclin-dependent kinases (CDK-1 and CDK-2), which are crucial for cell cycle regulation. Inhibition of these kinases leads to reduced proliferation of cancer cells .

- Cell Line Studies : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast, liver, and prostate cancers. For example, specific derivatives demonstrated high activity against breast cancer cells, with some compounds showing minimal inhibitory concentrations that are notably effective .

- Molecular Docking Studies : Computational studies have supported these findings by illustrating the binding interactions between the compound and target proteins involved in cancer pathways. The molecular docking results provide insights into how these compounds can be optimized for better efficacy in anticancer therapy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied.

- Spectrum of Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. In vitro tests revealed strong antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a broad-spectrum antimicrobial agent .

- Case Studies : In one study, a series of derivatives were synthesized and evaluated for their antimicrobial activity. Compounds exhibited significant inhibition against various microorganisms, suggesting that structural modifications can enhance their bioactivity .

Acetylcholinesterase Inhibition

The potential application of this compound as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer’s.

- Inhibitory Activity : Compounds containing thiazole rings have been documented to exhibit potent acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and improving cognitive function .

- Research Findings : In vitro assays demonstrated that certain derivatives possess strong inhibitory effects on acetylcholinesterase, making them promising candidates for further development into therapeutic agents for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, while the thiazole ring can interact with enzymes and proteins. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pharmacological Activity

- Analgesic Activity: 4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol: No direct analgesic data reported, but hydrazinyl groups are known to modulate CNS targets. PAPVN: Exhibits analgesic activity (docking score: -75.0088) but is statistically non-superior to paracetamol (-67.3820) .

- Antimicrobial and Antioxidant Activity: The methoxyphenol moiety in this compound is linked to antioxidant effects, similar to phenolic compounds like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (identified in Nitraria roborowskii seeds), which inhibits cell growth in NIH/3T3 cells . 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol shows broader antimicrobial applications due to the benzothiazole group’s lipophilicity .

Physicochemical Properties

| Property | This compound | 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol | PAPVN |

|---|---|---|---|

| Molecular Weight (g/mol) | 237.28 | 257.31 | 271.29 (est.) |

| Water Solubility | Moderate (polar hydrazinyl group) | Low (lipophilic benzothiazole) | Low |

| Stability | Prone to oxidation | High | Moderate |

Metal Coordination Potential

- The hydrazinyl group in this compound enables chelation with transition metals (e.g., Cd(II), Sn(II)), akin to triazole-based ligands in .

- 4-(Benzo[d]thiazol-2-yl)-2-methoxyphenol lacks this capability due to the absence of a coordinating hydrazinyl group .

Biological Activity

4-(2-Hydrazinylthiazol-4-yl)-2-methoxyphenol is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure

The compound is characterized by a thiazole ring linked to a hydrazine moiety and a methoxyphenol group. This unique structure may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing hydrazinylthiazole have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle regulation and apoptosis induction.

Case Study: CDK Inhibition

A study investigating thiazole derivatives revealed their potential as dual inhibitors of cyclin-dependent kinases (CDK-1 and CDK-2), which are crucial in cancer cell proliferation. The synthesized compounds demonstrated high binding affinity and significant cytotoxicity against cancer cells, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied. Compounds featuring the hydrazinylthiazole structure have shown promising results against various bacterial strains.

Research Findings

- Antitubercular Activity : Acetylene-containing derivatives of thiazole have been reported to exhibit significant antitubercular activity, with some compounds achieving IC50 values in the low micromolar range against Mycobacterium tuberculosis .

- General Antimicrobial Effects : Thiazole derivatives have also been noted for their broad-spectrum antimicrobial effects, inhibiting both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases, including cancer.

Experimental Evidence

Research has shown that thiazole derivatives possess strong radical-scavenging abilities. For example, DPPH (1,1-diphenyl-2-picrylhydrazyl) assays demonstrated that certain hydrazinylthiazole compounds exhibit superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.